1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine
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Overview
Description
1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a 4-chlorophenyl group, a nitro group, and a methyl group attached to the pyrazole ring
Mechanism of Action
Target of Action
The compound “1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine” is a derivative of the pyrazole class of compounds . Pyrazole derivatives have been found to target various pathogens. For instance, pyraclostrobin, a pyrazole derivative, is known to target Botrytis cinerea and Alternaria alternata, which are fungal pathogens . Another study showed that some hydrazine-coupled pyrazole derivatives exhibited potent antileishmanial and antimalarial activities .
Mode of Action
Pyrazole derivatives like pyraclostrobin work by disrupting the production of adenosine triphosphate (atp) in the target organisms . This disruption of ATP production leads to cellular death and ultimately organism mortality .
Biochemical Pathways
It can be inferred from related compounds that the compound might affect the mitochondrial respiration pathway, leading to disruption of atp production .
Pharmacokinetics
Related compounds like pyraclostrobin are known to be metabolically stable and exhibit good absorption and elimination profiles .
Result of Action
Based on the mode of action, it can be inferred that the compound might lead to cellular death in the target organisms by disrupting atp production .
Action Environment
Related compounds like pyraclostrobin are known to be used in various environments, including agriculture . They are also known to be biodegradable to some extent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, reacting hydrazine hydrate with ethyl acetoacetate under reflux conditions can yield the pyrazole ring.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction. This involves reacting the pyrazole ring with 4-chlorobenzyl chloride in the presence of a base such as potassium carbonate.
Nitration: The nitro group can be introduced through nitration of the intermediate compound using a mixture of concentrated sulfuric acid and nitric acid.
Methylation: The final step involves methylation of the amine group using methyl iodide in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amino group.
Substitution: The chlorine atom in the 4-chlorophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate.
Major Products Formed
Reduction: 1-(4-aminophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs. Its derivatives have shown promise in treating various diseases.
Materials Science: The compound is explored for its use in the synthesis of advanced materials with unique properties.
Biological Studies: It is used as a probe in biological studies to understand its interactions with biological targets.
Industrial Applications: The compound is investigated for its potential use in the production of agrochemicals and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrole: Similar structure but with a pyrrole ring instead of a pyrazole ring.
1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pentan-3-one: Contains a triazole ring and a different substitution pattern.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring and a sulfonamide group.
Uniqueness
1-(4-chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine is unique due to its specific substitution pattern and the presence of both a nitro group and a pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
1-(4-Chlorophenyl)-N-methyl-4-nitro-1H-pyrazol-5-amine, with the CAS number 321522-17-2, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a chlorophenyl group and a nitro group, contributing to its pharmacological properties. This article explores the biological activity of this compound, including its antimicrobial, anti-inflammatory, and potential anticancer effects.
The chemical formula of this compound is C10H9ClN4O2, with a molecular weight of 252.66 g/mol. Its physical properties include:
Antimicrobial Activity
Research indicates that pyrazole derivatives exhibit significant antimicrobial properties. In a comparative study of various pyrazole derivatives, compounds similar to this compound demonstrated promising results against several bacterial strains. The minimum inhibitory concentration (MIC) values were notably low, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Compound | MIC (μg/mL) | Target Pathogen |
---|---|---|
7b | 0.22 - 0.25 | Staphylococcus aureus |
10 | 0.15 - 0.20 | E. coli |
The compound showed bactericidal effects in time-kill assays and inhibited biofilm formation, which is crucial for treating chronic infections .
Anti-inflammatory Activity
In addition to its antimicrobial properties, pyrazole derivatives have been investigated for their anti-inflammatory effects. A study highlighted the potential of similar compounds to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Potential
Emerging studies suggest that pyrazole derivatives may possess anticancer properties. Research into the mechanism of action reveals that these compounds can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and apoptotic proteins. For example, certain pyrazole derivatives have been shown to inhibit the proliferation of cancer cell lines in vitro, suggesting potential as therapeutic agents against various cancers .
Case Studies
Several case studies have documented the biological activities of pyrazole derivatives similar to this compound:
- Study on Antimicrobial Effects : A series of pyrazole derivatives were synthesized and tested against multiple bacterial strains. The results indicated that modifications in the structure significantly affected their antimicrobial potency.
- Anti-inflammatory Assessment : In vivo studies demonstrated that certain pyrazole compounds reduced inflammation in animal models of arthritis, indicating their potential for treating inflammatory diseases.
- Cancer Cell Line Studies : Research involving various cancer cell lines revealed that pyrazole derivatives could inhibit cell growth and induce apoptosis, providing a basis for further investigation into their use as anticancer agents.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-methyl-4-nitropyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN4O2/c1-12-10-9(15(16)17)6-13-14(10)8-4-2-7(11)3-5-8/h2-6,12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFKGLEINTDIAFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=NN1C2=CC=C(C=C2)Cl)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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